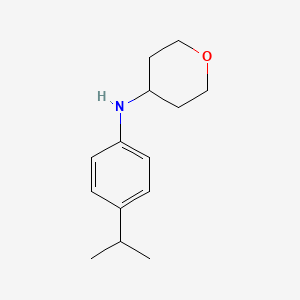

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine

Description

N-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydro-2H-pyran-4-amine core substituted with a 4-isopropylphenyl group at the nitrogen atom. The compound’s theoretical molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol. Such amines are typically synthesized via reductive amination or nucleophilic substitution, as seen in analogous compounds . The 4-isopropylphenyl group likely enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)15-14-7-9-16-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIVNIJJEHRLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable amine and a tetrahydropyran precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are often employed to enhance the efficiency of the reaction. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its structural features enhance its efficacy in developing drugs targeting neurological disorders and cancer therapies. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | HCT-116 (colorectal cancer) | 75.1 | Inhibits cell proliferation |

| 4j | HCT-116 (colorectal cancer) | 85.88 | Inhibits cell proliferation |

1.2 Anticancer Research

Recent studies have focused on the anticancer properties of compounds derived from this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit key kinases involved in tumor growth.

Agrochemical Applications

This compound is also utilized in agrochemical formulations. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields while minimizing environmental impacts. The compound's ability to modify chemical properties makes it valuable for developing more efficient agricultural products.

Polymer Chemistry

In polymer chemistry, this compound serves as a modifier that improves the flexibility and durability of materials used in various industrial applications. Its incorporation into polymers can lead to enhanced mechanical properties, making it suitable for advanced material development.

Case Studies

3.1 Antitumor Activity

A study evaluated a series of pyran derivatives, including those based on this compound, for their cytotoxic effects on different cancer cell lines. The results indicated that specific analogs could effectively inhibit cell growth through mechanisms involving apoptosis induction.

3.2 Antibacterial Properties

Another investigation focused on the antibacterial efficacy of pyran derivatives. Certain compounds demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting potential applications in antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key differences arise from substituents on the aromatic ring or modifications to the amine group. Below is a comparative analysis:

Table 1: Comparison of Tetrahydro-2H-pyran-4-amine Derivatives

Structural and Functional Insights

- Electronic Effects : Electron-withdrawing groups like chlorine (in 3-chlorophenyl derivatives) may alter electronic density, affecting receptor binding or catalytic activity .

- Steric Considerations : Bulky groups (e.g., tert-butyl) hinder molecular flexibility and may reduce off-target interactions but could limit solubility .

Pharmacological Implications

Piperazine derivatives, for instance, are known for their roles in antipsychotic and antihistamine drugs .

Biological Activity

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound can be described using its molecular formula and structure. It features a tetrahydro-2H-pyran ring, which is known for its ability to interact with various biological targets. The presence of the isopropylphenyl group enhances its hydrophobic properties, potentially influencing its pharmacokinetics and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 201.29 g/mol |

| CAS Number | 38041-19-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's mechanism of action may involve:

- Binding Affinity : The isopropylphenyl group may enhance binding to active sites in proteins, influencing various biochemical pathways .

- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes, altering metabolic processes within cells.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting possible applications in oncology .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several tetrahydropyran derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential utility in treating bacterial infections.

Case Study 2: Cytotoxicity Assay

In vitro assays conducted on various cancer cell lines (e.g., MOLT-4) demonstrated that this compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. Further structure-activity relationship (SAR) studies are warranted to optimize its efficacy against cancer cells .

Research Findings

Recent publications have highlighted the following key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.